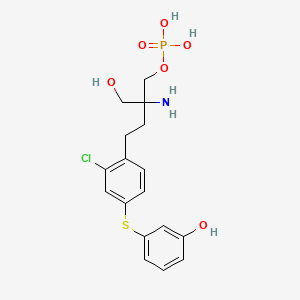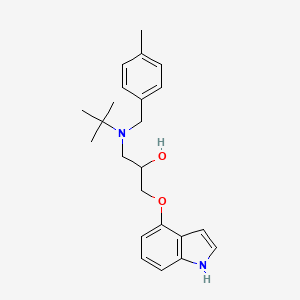![molecular formula C34H29NO5 B611031 (4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione CAS No. 844651-66-7](/img/structure/B611031.png)
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STK-15 is a novel Fatty Acid Binding Protein 5 (FABP5) Inhibitor.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study conducted by Lv, Zhang, Xie, and Zhao (2013) focused on synthesizing and characterizing novel pyrrolidine-2,5-dione derivatives. The molecular structure of these derivatives was confirmed using X-ray crystal structure determination (Hong-Shui Lv et al., 2013).
Chemical Reactions and Derivatives
- Research by Šafár̆ et al. (2000) explored the ring-opening reactions of similar compounds with cyclic secondary amines, leading to various derivative formations (P. Šafár̆ et al., 2000).
- Mulholland, Foster, and Haydock (1972) obtained pyrrolidine-2,4-dione (tetramic acid) and its derivatives by heating with water or nitromethane, leading to several anhydro-derivatives (T. P. Mulholland et al., 1972).
Potential Therapeutic Applications
- A study by Reddy et al. (1999) synthesized thiazolidinedione derivatives with benzofuran moieties, which showed significant euglycemic activity, indicating potential antidiabetic and hypolipidemic applications (K. A. Reddy et al., 1999).
Photochemical Properties
- Dobrikov, Dobrikov, and Aleksandrova (2011) synthesized low-molecular weight compounds with potential application in organic light-emitting devices, demonstrating the photochemical properties of related compounds (G. Dobrikov et al., 2011).
Antimicrobial and Antioxidant Activity
- Kenchappa et al. (2013) reported the synthesis of novel benzofuran derivatives with barbitone and thiobarbitone moieties, exhibiting significant antimicrobial and antioxidant activities (R. Kenchappa et al., 2013).
Applications in Organic Synthesis
- Racheva and Maslivets (2007) studied the reactions of substituted dihydro-pyrrole-2,3-diones with enols, providing insights into organic synthesis processes (N. Racheva & A. N. Maslivets, 2007).
Eigenschaften
CAS-Nummer |
844651-66-7 |
|---|---|
Produktname |
(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
Molekularformel |
C34H29NO5 |
Molekulargewicht |
531.608 |
IUPAC-Name |
(4E)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C34H29NO5/c1-22-19-26-20-25(15-16-29(26)39-22)32(36)30-31(24-11-8-14-28(21-24)40-27-12-6-3-7-13-27)35(34(38)33(30)37)18-17-23-9-4-2-5-10-23/h2-16,20-22,31,36H,17-19H2,1H3/b32-30+ |
InChI-Schlüssel |
CSGNTBDHMOTJSV-JPZYQRIQSA-N |
SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCC4=CC=CC=C4)C5=CC(=CC=C5)OC6=CC=CC=C6)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
STK-15; STK 15; STK15 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-chloro-3-[2-(6-cyclopropyl-1H-indol-3-yl)-2-oxoethoxy]naphthalene-2-carboxamide](/img/structure/B610953.png)
![N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B610954.png)
![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B610959.png)


![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)